molecular formula C11H6N2O4 B14547121 5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one CAS No. 62077-84-3

5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one

Cat. No.: B14547121
CAS No.: 62077-84-3
M. Wt: 230.18 g/mol
InChI Key: VNZNDKOSNWPMIP-UHFFFAOYSA-N
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Description

5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one is a heterocyclic compound that contains both naphthalene and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the condensation of 2-nitronaphthalene-1,2-diol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include amino derivatives, substituted oxazoles, and various heterocyclic compounds with potential biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one is unique due to its combination of naphthalene and oxazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

CAS No.

62077-84-3

Molecular Formula

C11H6N2O4

Molecular Weight

230.18 g/mol

IUPAC Name

5-nitro-1H-benzo[e][1,3]benzoxazol-2-one

InChI

InChI=1S/C11H6N2O4/c14-11-12-10-7-4-2-1-3-6(7)8(13(15)16)5-9(10)17-11/h1-5H,(H,12,14)

InChI Key

VNZNDKOSNWPMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2NC(=O)O3)[N+](=O)[O-]

Origin of Product

United States

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